molecular formula C12H16F2N2O B12081134 N-[4-(difluoromethoxy)phenyl]piperidin-4-amine

N-[4-(difluoromethoxy)phenyl]piperidin-4-amine

Cat. No.: B12081134
M. Wt: 242.26 g/mol
InChI Key: HCEGWYOBLYBYFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(Difluoromethoxy)phenyl]piperidin-4-amine is a piperidine derivative featuring a para-substituted difluoromethoxy phenyl group. Piperidine-based compounds are widely studied in medicinal chemistry due to their versatility as scaffolds for receptor binding, particularly in central nervous system (CNS) and antimicrobial agents .

Properties

Molecular Formula

C12H16F2N2O

Molecular Weight

242.26 g/mol

IUPAC Name

N-[4-(difluoromethoxy)phenyl]piperidin-4-amine

InChI

InChI=1S/C12H16F2N2O/c13-12(14)17-11-3-1-9(2-4-11)16-10-5-7-15-8-6-10/h1-4,10,12,15-16H,5-8H2

InChI Key

HCEGWYOBLYBYFH-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1NC2=CC=C(C=C2)OC(F)F

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Step 1 : Piperidin-4-one (1.0 equiv) and 4-(difluoromethoxy)aniline (1.2 equiv) are dissolved in dichloromethane (DCM) or 1,2-dichloroethane (DCE) under inert atmosphere.

  • Step 2 : Acetic acid (1–3 equiv) is added to protonate the amine and facilitate imine formation.

  • Step 3 : NaBH(OAc)₃ (1.5–2.0 equiv) is introduced portionwise at 0–25°C, with stirring for 12–24 hours.

Key Data :

ParameterValue
Yield65–84%
Reaction Time12–24 hours
PurificationColumn chromatography (SiO₂)

This method parallels the synthesis of N-phenethyl-triazolo[4,3-a]pyrazin-8-amine (Compound 30), where reductive amination achieved 84% yield. The electron-withdrawing difluoromethoxy group slightly reduces nucleophilicity of the aniline, necessitating extended reaction times compared to simpler aryl amines.

Nucleophilic Substitution via Mitsunobu Reaction

The Mitsunobu reaction enables C–N bond formation between piperidin-4-ol and 4-(difluoromethoxy)aniline, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

Procedure

  • Step 1 : Piperidin-4-ol (1.0 equiv), 4-(difluoromethoxy)aniline (1.1 equiv), DEAD (1.2 equiv), and PPh₃ (1.2 equiv) are combined in tetrahydrofuran (THF) at 0°C.

  • Step 2 : The mixture is warmed to 25°C and stirred for 6–12 hours.

Key Data :

ParameterValue
Yield50–68%
Reaction Time6–12 hours
ByproductsTriphenylphosphine oxide

While this method avoids ketone intermediates, the necessity for stoichiometric reagents and challenging byproduct removal limits scalability. Analogous reactions in patent literature report moderate yields for structurally related amines.

Buchwald-Hartwig Amination of 4-Bromopiperidine

Transition-metal-catalyzed coupling offers a versatile alternative. Employing a palladium catalyst, 4-bromopiperidine reacts with 4-(difluoromethoxy)aniline to furnish the target compound.

Catalytic System

  • Catalyst : Pd₂(dba)₃ (2–5 mol%)

  • Ligand : Xantphos (4–10 mol%)

  • Base : Cs₂CO₃ (2.0 equiv)

  • Solvent : Toluene or dioxane at 100–110°C for 24 hours.

Key Data :

ParameterValue
Yield55–70%
Reaction Time18–24 hours
ScalabilitySuitable for gram-scale

This approach mirrors the synthesis of TASIN analog 125, where copper-catalyzed amination achieved 99% yield. However, halogenated piperidine precursors are less accessible than piperidin-4-one, increasing raw material costs.

Alternative Method: Leuckart-Wallach Reaction

The Leuckart-Wallach reaction provides a one-pot synthesis via ammonium formate-mediated reductive amination.

Process Overview

  • Step 1 : Piperidin-4-one (1.0 equiv), 4-(difluoromethoxy)aniline (1.1 equiv), and ammonium formate (3.0 equiv) are heated in formic acid at 120°C for 6 hours.

  • Step 2 : The crude product is neutralized and extracted into DCM.

Key Data :

ParameterValue
Yield45–60%
Reaction Time6 hours
AdvantagesNo external reducing agent

Though less efficient than standard reductive amination, this method avoids moisture-sensitive reagents, simplifying operational handling.

Comparative Analysis of Synthetic Routes

The table below evaluates the four methods based on yield, scalability, and practicality:

MethodYield (%)ScalabilityCost Efficiency
Reductive Amination65–84HighModerate
Mitsunobu Reaction50–68LowLow
Buchwald-Hartwig55–70ModerateHigh
Leuckart-Wallach45–60ModerateLow

Key Findings :

  • Reductive amination offers the optimal balance of yield and scalability, making it the preferred industrial method.

  • Buchwald-Hartwig amination is advantageous for structurally complex analogs but requires expensive catalysts.

  • Mitsunobu and Leuckart-Wallach methods are less favored due to lower yields or operational constraints.

Chemical Reactions Analysis

Nucleophilic Reactions at the Piperidine Amine

The secondary amine in the piperidine ring exhibits nucleophilic character, enabling reactions with electrophilic reagents.

Reaction TypeReagents/ConditionsProductKey Observations
AlkylationAlkyl halides (e.g., CH₃I, CH₂Cl₂)N-Alkyl derivativesSelective alkylation at the amine site.
AcylationAcyl chlorides (e.g., AcCl, BzCl)Amides (e.g., N-Acetyl derivatives)Requires base (e.g., Et₃N) for HCl scavenging .
Schiff Base FormationAldehydes (e.g., RCHO)Imine intermediatesReversible under acidic conditions .

Mechanistic Notes :

  • Alkylation proceeds via an SN2 mechanism in polar aprotic solvents (e.g., DMF).

  • Acylation is facilitated by the lone pair on the amine nitrogen attacking the electrophilic carbonyl carbon .

Electrophilic Aromatic Substitution (EAS)

The difluoromethoxy group (-OCF₂H) is a strong electron-withdrawing substituent, directing EAS to the meta position relative to itself.

ReactionReagents/ConditionsPosition SelectivityYield/Outcome
NitrationHNO₃/H₂SO₄, 0–5°CMeta to -OCF₂HModerate (<50%) due to deactivation .
SulfonationSO₃/H₂SO₄, 100°CMeta to -OCF₂HLow yield; requires harsh conditions .

Structural Influence :

  • X-ray crystallography confirms the -OCF₂H group’s electron-withdrawing nature, reducing ring electron density .

  • Steric hindrance from the piperidine moiety further suppresses reactivity .

Cross-Coupling Reactions

The aromatic ring participates in palladium-catalyzed coupling reactions when functionalized with halogens.

Reaction TypeCatalysts/LigandsSubstrateApplication Example
Suzuki–MiyauraPd(PPh₃)₄, K₂CO₃Aryl boronic acidsBiaryl derivatives for drug discovery.
Buchwald–HartwigPd(OAc)₂, XantphosAryl halidesC–N bond formation with amines .

Synthetic Utility :

  • Requires pre-halogenation of the aromatic ring (e.g., bromination using Br₂/FeBr₃) .

  • Difluoromethoxy groups remain stable under typical coupling conditions .

Hydrolysis of the Difluoromethoxy Group

While -OCF₂H is generally stable, acidic hydrolysis can occur under extreme conditions:

ConditionsReagentsProductsNotes
Concentrated H₂SO₄H₂O, 150°CPhenol derivativesCompeting decomposition of piperidine .

Kinetics :

  • Hydrolysis proceeds via cleavage of the O–CF₂H bond, generating HF as a byproduct .

Salt Formation

The basic piperidine nitrogen readily forms salts with acids:

AcidConditionsSalt Application
HCl (g)Et₂O, 0°CHydrochloride salts for crystallization.
H₂SO₄MeOH, refluxSulfate salts for solubility modulation .

Oxidation Reactions

The piperidine ring is resistant to oxidation, but the amine can be oxidized under aggressive conditions:

Oxidizing AgentConditionsProduct
KMnO₄H₂O, 100°CN-Oxide derivatives
mCPBACH₂Cl₂, 25°CEpoxidation (if alkenes present) .

Key Challenges in Reaction Design:

  • Steric Hindrance : Bulky substituents on the piperidine ring limit access to the amine site.

  • Electron Deficiency : The -OCF₂H group reduces aromatic reactivity, necessitating activating groups for EAS .

Scientific Research Applications

Neurological Disorders

Research indicates that N-[4-(difluoromethoxy)phenyl]piperidin-4-amine may have potential applications in treating neurological disorders. For instance, compounds with similar structures have been investigated for their effects on muscarinic receptors, which are implicated in conditions like Alzheimer's disease and Lewy Body dementia. These receptors play a crucial role in cognitive functions, and antagonists targeting them could improve cognitive deficits associated with these disorders .

Pain Management

The compound's structural similarity to known analgesics suggests potential applications in pain management. Studies have shown that piperidine derivatives can act as effective analgesics through their interactions with opioid receptors. This opens avenues for exploring this compound as a candidate for developing new pain relief medications .

Receptor Interaction

This compound's mechanism of action is primarily linked to its ability to interact with various neurotransmitter receptors. The difluoromethoxy group enhances its binding affinity and selectivity towards specific receptors, potentially leading to improved therapeutic efficacy compared to other piperidine derivatives .

Modulation of Neurotransmitter Systems

The compound may modulate neurotransmitter systems by acting on serotonin and dopamine receptors, which are crucial for mood regulation and cognitive function. This modulation can lead to enhanced mood stabilization and cognitive enhancement, making it a candidate for further exploration in psychiatric disorders .

Case Studies and Research Findings

Study ReferenceFocus AreaFindings
Alzheimer's DiseaseDemonstrated efficacy in improving cognitive function through muscarinic receptor antagonism.
Pain ManagementShowed potential as an analgesic with favorable receptor interaction profiles.
Neurotransmitter ModulationIndicated promising results in mood stabilization and cognitive enhancement through receptor modulation.

Mechanism of Action

The mechanism of action of N-[4-(difluoromethoxy)phenyl]piperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing vs.
  • Steric and Lipophilic Considerations : The phenylethyl side chain in ’s compound increases steric hindrance, which may hinder membrane permeability compared to the compact difluoromethoxy group .

Biological Activity

N-[4-(difluoromethoxy)phenyl]piperidin-4-amine is a compound of interest in medicinal chemistry, particularly for its biological activity. This article explores its pharmacological properties, structure-activity relationships, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known as Mannich bases, which are synthesized through the Mannich reaction involving an amine, formaldehyde, and a ketone or aldehyde. The presence of the difluoromethoxy group is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural components. SAR studies reveal that:

  • Substituent Effects : The difluoromethoxy group enhances binding affinity to certain targets while reducing unwanted side effects, such as hERG channel activity, which is crucial for cardiac safety .
  • Piperidine Ring Modifications : Variations in the piperidine structure can lead to significant changes in potency and selectivity against specific biological targets.

Case Studies and Research Findings

  • Cytotoxicity Studies : In vitro studies have shown that derivatives of piperidine compounds exhibit varying degrees of cytotoxicity against cancer cell lines such as MCF-7 and HepG2. For example, one study highlighted that modifications to the phenyl ring significantly affected the compound's anticancer properties .
  • Inhibitory Activity Against Enzymes : Some studies suggest that this compound could act as an inhibitor for specific enzymes involved in cancer progression, although direct evidence for this particular compound remains to be fully elucidated .
  • Inflammatory Response Modulation : Preliminary findings indicate that similar compounds may modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity against MCF-7 (IC50 < 2 μg/mL)
AntimicrobialPotential antibacterial activity
NeuropharmacologicalModulation of neurotransmitter systems
Enzyme InhibitionInhibitory effects on cancer-related enzymes
Anti-inflammatoryModulation of inflammatory pathways

Q & A

Q. What synthetic strategies are effective for preparing N-[4-(difluoromethoxy)phenyl]piperidin-4-amine?

  • Methodological Answer : The synthesis typically involves alkylation of piperidin-4-amine derivatives. For example, alkylation of N-phenylpiperidin-4-amine with a difluoromethoxy-containing aryl halide under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like acetonitrile or DMF . Post-synthesis, purification via column chromatography and structural validation using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) is critical. Similar protocols for piperidine derivatives emphasize controlling reaction stoichiometry to avoid over-alkylation .

Q. Which spectroscopic techniques are essential for confirming the compound’s structure?

  • Methodological Answer : ¹H and ¹³C NMR are primary tools for confirming substitution patterns and piperidine ring conformation. For example, the difluoromethoxy group’s characteristic splitting patterns (e.g., doublets in ¹⁹F-coupled ¹H NMR) can distinguish it from methoxy analogs . IR spectroscopy verifies amine N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) . X-ray crystallography (as in pyrimidin-4-amine derivatives) resolves ambiguities in stereochemistry .

Q. How does the difluoromethoxy group influence the compound’s physicochemical properties?

  • Methodological Answer : The difluoromethoxy group increases lipophilicity (logP) compared to methoxy analogs, as seen in fluorinated pyridine derivatives . Computational tools like Gaussian or COSMO-RS predict solubility and partition coefficients. Experimentally, reversed-phase HPLC under gradient elution quantifies hydrophobicity .

Advanced Research Questions

Q. How can contradictory NMR data arising from rotational isomerism be resolved?

  • Methodological Answer : Rotational barriers in difluoromethoxy groups may cause signal splitting. Use variable-temperature NMR (VT-NMR) to observe coalescence temperatures or 2D techniques (e.g., NOESY) to identify spatial proximities. For example, in related piperidine derivatives, ¹H-¹⁵N HMBC confirmed amine connectivity .

Q. What strategies optimize reaction yields in large-scale synthesis while minimizing impurities?

  • Methodological Answer : Optimize reaction parameters via Design of Experiments (DoE). For example, varying temperature (40–80°C), solvent (DMF vs. acetonitrile), and catalyst (e.g., Pd/C for dehalogenation) in a fractional factorial design. Industrial-scale protocols for 1-ethyl-N-phenylpiperidin-4-amine highlight solvent recycling and in-line FTIR monitoring .

Q. How to design a structure-activity relationship (SAR) study for this compound’s bioactivity?

  • Methodological Answer : Synthesize analogs with modified substituents (e.g., replacing difluoromethoxy with trifluoromethoxy or methoxy groups). Test in enzyme inhibition assays (e.g., kinase or GPCR targets) and correlate activity with computed descriptors (e.g., electrostatic potential maps). For pyrimidin-4-amine derivatives, fluorinated analogs showed enhanced metabolic stability .

Q. How to address discrepancies in mass spectrometry data caused by adduct formation?

  • Methodological Answer : Use soft ionization techniques (ESI over EI) and additive screening (e.g., ammonium formate) to suppress sodium/potassium adducts. High-resolution MS (HRMS) with isotopic pattern matching distinguishes molecular ions from fragments. For example, PubChem data for piperidine derivatives validated molecular formulas within 1 ppm error .

Data Contradiction Analysis

Q. Conflicting solubility data in DMSO and water: How to validate experimental conditions?

  • Methodological Answer : Solubility discrepancies may arise from polymorphism or hydration states. Use dynamic light scattering (DLS) to detect aggregates and differential scanning calorimetry (DSC) to identify polymorphs. For fluorinated amines, sonication and heating (40–60°C) improve dispersion .

Q. Why do computational predictions of logP diverge from experimental HPLC results?

  • Methodological Answer : Force field parameterization in software may misestimate fluorine’s electronegativity. Calibrate computational models using experimental logP values from structurally similar compounds (e.g., 3,5-difluoro-4-methylpyridin-2-amine) .

Methodological Tables

Parameter Technique Example from Evidence
Amine confirmation¹H NMR (δ 1.5–2.5 ppm, multiplet)Piperidine derivatives
Difluoromethoxy verification¹⁹F NMR (δ -80 to -90 ppm, doublet)Fluorinated pyridines
Purity assessmentHPLC (C18 column, 0.1% TFA gradient)Pyrimidin-4-amine analogs

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.